molecular formula C19H20O B13950377 2,5-Bis(phenylmethyl)cyclopentanone CAS No. 52186-15-9

2,5-Bis(phenylmethyl)cyclopentanone

Cat. No.: B13950377
CAS No.: 52186-15-9
M. Wt: 264.4 g/mol
InChI Key: XARQGBICOSJNTL-UHFFFAOYSA-N
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Description

2,5-Bis(phenylmethyl)cyclopentanone is an organic compound with the molecular formula C19H20O It is a derivative of cyclopentanone, where two phenylmethyl groups are attached to the 2 and 5 positions of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Bis(phenylmethyl)cyclopentanone can be synthesized through the aldol condensation of cyclopentanone with benzaldehyde. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction proceeds as follows:

    Aldol Condensation: Cyclopentanone reacts with benzaldehyde in the presence of a base to form this compound.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: The reaction can be carried out in batch reactors or continuous flow reactors, depending on the desired scale of production.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(phenylmethyl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The phenylmethyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 2,5-bis(phenylmethyl)cyclopentanol.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

2,5-Bis(phenylmethyl)cyclopentanone has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.

    Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 2,5-bis(phenylmethyl)cyclopentanone involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(2-furylmethylene)cyclopentanone: Similar structure but with furyl groups instead of phenylmethyl groups.

    2,5-Bis(4-hydroxybenzylidene)cyclopentanone: Contains hydroxybenzylidene groups instead of phenylmethyl groups.

    2,5-Bis(4-chlorobenzylidene)cyclopentanone: Contains chlorobenzylidene groups instead of phenylmethyl groups.

Uniqueness

2,5-Bis(phenylmethyl)cyclopentanone is unique due to its specific substitution pattern and the presence of phenylmethyl groups. This gives it distinct chemical and physical properties compared to its analogs, making it valuable for specific applications in organic synthesis and material science.

Properties

CAS No.

52186-15-9

Molecular Formula

C19H20O

Molecular Weight

264.4 g/mol

IUPAC Name

2,5-dibenzylcyclopentan-1-one

InChI

InChI=1S/C19H20O/c20-19-17(13-15-7-3-1-4-8-15)11-12-18(19)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2

InChI Key

XARQGBICOSJNTL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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